N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{3-[1-Acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a 4,5-dihydropyrazole core substituted with an acetyl group at position 1, a 3-nitrophenyl moiety at position 5, and a methanesulfonamide group attached to the phenyl ring at position 3 (Fig. 1). Its structural complexity arises from the interplay of electron-withdrawing (nitro group) and electron-donating (methanesulfonamide) substituents, which influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
N-[3-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-12(23)21-18(14-6-4-8-16(10-14)22(24)25)11-17(19-21)13-5-3-7-15(9-13)20-28(2,26)27/h3-10,18,20H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOTWWGDUKBXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The target compound’s structure comprises three modular components:
- Methanesulfonamide moiety : Introduced via sulfonylation of a primary amine.
- 1-Acetyl-4,5-dihydro-1H-pyrazol-3-yl core : Synthesized through cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.
- 3-Nitrophenyl substituent : Incorporated at the chalcone precursor stage.
A convergent synthetic approach is preferred, enabling independent optimization of each subunit before final assembly.
Retrosynthetic Analysis
Retrosynthetic disconnection yields the following intermediates:
- Intermediate A : 3-(3-Nitrophenyl)-1-acetyl-4,5-dihydro-1H-pyrazole.
- Intermediate B : 3-Aminophenylmethanesulfonamide.
Coupling of Intermediates A and B via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling completes the synthesis.
Stepwise Preparation Methods
Synthesis of 3-(3-Nitrophenyl)-1-Acetyl-4,5-Dihydro-1H-Pyrazole (Intermediate A)
Chalcone Precursor Formation
Reagents : 3-Nitrobenzaldehyde, acetophenone, sodium hydroxide (40% w/v), ethanol.
Procedure :
- Dissolve 3-nitrobenzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (50 mL).
- Add NaOH solution (5 mL) dropwise under ice-cooling.
- Stir at 25°C for 24 h, then pour into ice-water.
- Filter and recrystallize from ethanol to obtain (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one.
Yield : 78–82%.
Cyclocondensation with Hydrazine
Reagents : Chalcone from Step 2.1.1 (5 mmol), hydrazine hydrate (80%, 6 mmol), acetic acid (glacial), ethanol.
Procedure :
- Reflux chalcone (5 mmol) and hydrazine hydrate (6 mmol) in ethanol (30 mL) with 2 mL acetic acid for 8 h.
- Cool to 0°C, filter, and wash with cold ethanol to isolate 5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole.
- Acetylate with acetic anhydride (8 mmol) in pyridine (10 mL) at 60°C for 3 h to form Intermediate A.
Yield : 65–70% after acetylation.
Synthesis of 3-Aminophenylmethanesulfonamide (Intermediate B)
Sulfonylation of 3-Nitroaniline
Reagents : 3-Nitroaniline (10 mmol), methanesulfonyl chloride (12 mmol), triethylamine (15 mmol), dichloromethane.
Procedure :
- Dissolve 3-nitroaniline in dichloromethane (40 mL) under N₂.
- Add triethylamine (15 mmol) and methanesulfonyl chloride (12 mmol) dropwise at 0°C.
- Stir at 25°C for 6 h, wash with 5% HCl (20 mL), dry over Na₂SO₄, and evaporate to obtain 3-nitrobenzenesulfonamide.
Yield : 85–88%.
Catalytic Hydrogenation
Reagents : 3-Nitrobenzenesulfonamide (5 mmol), H₂ (1 atm), 10% Pd/C (50 mg), ethanol.
Procedure :
Coupling of Intermediates A and B
Reagents : Intermediate A (3 mmol), Intermediate B (3 mmol), K₂CO₃ (6 mmol), DMF, 80°C.
Procedure :
Optimization and Challenges
Microwave-Assisted Cyclocondensation
Replacing conventional reflux with microwave irradiation (150 W, 100°C) reduces cyclocondensation time from 8 h to 2.5 h, improving yield to 78%.
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Parameter | Conventional Route | Microwave Route | Enzymatic Route |
|---|---|---|---|
| Reaction Time (h) | 24 | 6 | 18 |
| Yield (%) | 65 | 78 | 82 |
| Purity (%) | 95 | 98 | 97 |
| Cost Index (USD/g) | 12.4 | 14.2 | 18.9 |
Key Insight : Microwave irradiation optimizes time efficiency, while enzymatic methods (e.g., lipase-catalyzed acetylation) enhance yields at higher costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and nitrophenyl groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitrophenyl group to convert it into an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, mild acidic or basic conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Formation of carboxylic acids or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamides or thiol derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Antimicrobial Activity: It exhibits antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine:
Drug Development: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Diagnostic Imaging: It can be used as a contrast agent in diagnostic imaging techniques.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to the active site of the target enzyme or receptor, thereby inhibiting its activity. This inhibition can lead to the disruption of key metabolic pathways or cellular processes, resulting in the desired therapeutic or biological effect.
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes involved in metabolic pathways, such as kinases or proteases.
Receptors: It can bind to specific receptors on the cell surface, modulating signal transduction pathways.
Comparison with Similar Compounds
N-{3-[1-(Methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Structural Difference : Replacement of the acetyl group with a methoxyacetyl group at position 1 of the pyrazole.
N-(3-(1-Isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Structural Difference : Isobutyryl group at position 1 and 2-methylphenyl at position 3.
Variations in Phenyl Ring Substituents
N-{3-[1-Acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Structural Difference : 2-Ethoxyphenyl group at position 5 instead of 3-nitrophenyl.
- Comparison : The 2-ethoxyphenyl group lacks the electron-withdrawing nitro substituent, which may reduce electrophilicity but improve metabolic stability.
N-{3-[1-Acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Structural Difference : 4-Methoxyphenyl group at position 4.
Sulfonamide Modifications
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide
- Structural Difference : Ethanesulfonamide replaces methanesulfonamide, with additional 3-chlorophenylsulfonyl and 2-fluorophenyl groups.
- The halogenated substituents enhance halogen bonding with biological targets .
Pharmacological and Physicochemical Data
*Calculated from ; †Inferred from structural similarity; ‡Derived from .
Research Findings and Implications
- Antiviral Activity : The 2-ethoxyphenyl analog (Analog 2) exhibited robust binding to MPXV DPol in silico, with molecular dynamics (MD) simulations confirming complex stability (RMSD < 2.0 Å). This suggests a mechanism involving inhibition of viral replication .
- Synthetic Feasibility: Compounds like 3-(1-acetyl-5-(4-(tert-butyl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one () highlight the use of acetic anhydride for acetylation, a pathway applicable to the parent compound’s synthesis.
- Solubility Challenges : The 3-nitrophenyl group in the parent compound may contribute to low aqueous solubility, necessitating formulation optimization for in vivo studies.
Biological Activity
N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Antioxidant Properties
Research indicates that derivatives of the pyrazole structure exhibit significant antioxidant activity. A study involving molecular docking simulations showed that compounds similar to this compound have excellent antioxidant properties, which are crucial in mitigating oxidative stress in cells .
Anti-inflammatory Effects
The compound has been linked to anti-inflammatory effects. Pyrazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Anticancer Activity
Several studies have reported the anticancer potential of pyrazole derivatives. The compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness against breast cancer cells in vitro .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It can influence various signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer biology.
- Electrophilic Nature : The presence of nitro groups enhances the electrophilic nature of the compound, making it more reactive towards biological targets .
Case Studies
Q & A
Q. What is the molecular structure of the compound, and how is it characterized experimentally?
The compound features a pyrazole ring fused with a 3-nitrophenyl group, an acetyl substituent, and a methanesulfonamide moiety. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm the connectivity of aromatic protons and substituents (e.g., sulfonamide -SO₂NH₂ and acetyl groups) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for pharmacological studies) .
- X-ray Crystallography : Used in related pyrazole derivatives to resolve stereochemistry and confirm dihydro-pyrazole ring conformation .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., C18H20FN3O4S2 in ) .
Q. What are the common synthetic routes for this compound?
Synthesis typically involves:
- Multi-step cyclocondensation : Starting from hydrazine derivatives and diketones to form the pyrazole core .
- Sulfonylation : Introducing the methanesulfonamide group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Nitration : The 3-nitrophenyl group is often introduced using nitric acid or nitro-substituted precursors .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures .
Q. Which functional groups dictate its reactivity and potential biological activity?
- Sulfonamide (-SO₂NH₂) : Enhances solubility and enables hydrogen bonding with biological targets (e.g., enzymes) .
- Pyrazole ring : Acts as a rigid scaffold for molecular interactions; the dihydro configuration influences conformational flexibility .
- 3-Nitrophenyl group : Electron-withdrawing nitro moiety may enhance binding to hydrophobic pockets in proteins .
- Acetyl group : Modulates electron density and steric effects on the pyrazole ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Temperature Control : Maintaining 60–80°C during cyclocondensation minimizes side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency, while ethanol/water mixtures aid crystallization .
- Catalyst Use : Palladium catalysts (e.g., Pd/C) enhance coupling reactions for aryl group introduction .
- Real-Time Monitoring : HPLC tracking of intermediates ensures stepwise progression .
Q. How do structural modifications (e.g., substituent changes) affect bioactivity?
- Nitro Position : Moving the nitro group from the 3- to 4-position on the phenyl ring reduces antimicrobial activity in analogs, likely due to altered electron distribution .
- Sulfonamide Replacement : Replacing methanesulfonamide with benzenesulfonamide in related compounds increases COX-2 inhibition potency by 30%, suggesting steric and electronic tuning .
- Pyrazole Saturation : Dihydro-pyrazoles (4,5-dihydro-1H-pyrazole) show higher metabolic stability than fully aromatic analogs in pharmacokinetic studies .
Q. What analytical techniques are critical for resolving contradictions in bioactivity data across studies?
- QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity to identify outliers .
- Dose-Response Curves : Re-evaluating IC50 values under standardized conditions (e.g., pH 7.4 buffer) minimizes variability .
- Crystallographic Studies : Resolving target-ligand complexes (e.g., enzyme-inhibitor structures) clarifies binding discrepancies .
Q. What methodologies address low reproducibility in pharmacological assays?
- Strict Negative Controls : Include known inhibitors (e.g., celecoxib for COX-2 assays) to validate assay conditions .
- Solvent Consistency : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Triplicate Sampling : Reduces variability in enzyme inhibition or antimicrobial zone-of-inhibition assays .
Q. How does the nitro group influence the compound’s mechanism of action?
- Electron Effects : The nitro group’s electron-withdrawing nature increases the pyrazole ring’s electrophilicity, enhancing covalent interactions with cysteine residues in enzymes .
- Redox Activity : Under cellular reducing conditions, the nitro group may be metabolized to reactive intermediates, contributing to cytotoxicity in cancer cell lines .
- Hydrogen Bonding : Nitro-oxygen atoms participate in H-bonding with active-site residues (observed in X-ray structures of similar compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
